molecular formula C14H16N4O B2419732 N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034440-45-2

N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2419732
CAS No.: 2034440-45-2
M. Wt: 256.309
InChI Key: OJQAUNJTYBVSSL-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a heterocyclic compound that features both pyridine and benzimidazole moieties

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-9-3-2-4-13(17-9)18-14(19)10-5-6-11-12(7-10)16-8-15-11/h2-4,8,10H,5-7H2,1H3,(H,15,16)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQAUNJTYBVSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2CCC3=C(C2)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide typically involves the condensation of 6-methyl-2-pyridinecarboxylic acid with 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

Antitubercular Activity
Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. In one investigation involving imidazo[1,2-a]pyridine derivatives, compounds similar to N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide demonstrated minimum inhibitory concentrations (MIC) as low as 0.006 μM against drug-resistant strains of M. tuberculosis . This suggests that derivatives of this compound could be developed as potent antitubercular agents.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Various synthetic routes have been explored to enhance the compound's pharmacokinetic properties and biological activity .

Therapeutic Potential

Antimycobacterial Agents
Given its promising antitubercular activity, this compound is being investigated as a candidate for developing new antimycobacterial therapies. The compound's ability to inhibit drug-resistant strains positions it as a valuable asset in the ongoing fight against tuberculosis .

Other Potential Applications
Beyond its antitubercular properties, there is potential for this compound to be explored for other therapeutic uses due to its structural features that may interact with various biological pathways. Future studies may reveal additional applications in treating other infectious diseases or conditions where imidazole derivatives have shown efficacy.

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies where similar compounds have been synthesized and evaluated:

StudyCompoundActivityMIC (μM)Notes
Imidazo[1,2-a]pyridine derivativeAntitubercular≤0.006Potency surpassing clinical candidate PA-824
Novel benzo-[d]-imidazo derivativesAntimycobacterialIC50: 2.32Low toxicity towards human cell lines

These findings underscore the importance of continued research into this compound and its derivatives.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methylpyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamide
  • N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-4-carboxamide

Uniqueness

N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of interest due to its potential therapeutic applications. It belongs to the class of benzimidazole derivatives, which have been extensively studied for various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N3O. The compound features a benzo[d]imidazole core structure that is substituted with a 6-methylpyridine group and a carboxamide functional group. This unique structure is believed to contribute to its biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines. In particular, this compound has been evaluated for its cytotoxic effects against human cancer cell lines such as HeLa and MCF-7.

Cell Line IC50 (µM) Effect
HeLa0.156 ± 0.003Significant cytotoxicity observed
MCF-70.404 ± 0.002Moderate cytotoxicity observed

These results suggest that the compound exhibits potent anticancer activity comparable to established chemotherapeutics .

2. Antimicrobial Activity

Benzimidazole derivatives have also been reported to possess antimicrobial properties. In vitro studies indicate that this compound demonstrates activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus2
Escherichia coli16

The compound's effectiveness against these pathogens indicates its potential as an antibacterial agent .

3. Anti-inflammatory Activity

The anti-inflammatory properties of benzimidazole derivatives are well-documented. Studies have shown that this compound can inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that may involve modulation of inflammatory pathways.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Interaction with Cellular Targets: The presence of the pyridine moiety may facilitate binding to specific biological targets within cells.

Case Studies

A recent case study investigated the effects of this compound in an animal model of cancer. The study reported a significant reduction in tumor size and weight in treated groups compared to controls. The findings support the hypothesis that this compound could be a promising candidate for further development as an anticancer agent .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., DMSO-d₆ or CDCl₃) confirm regiochemistry and substitution patterns, particularly the integration of the 6-methylpyridin-2-yl and benzo[d]imidazole protons .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (≥95%) using C18 columns and UV detection at 254 nm .

How do structural modifications to the benzo[d]imidazole core influence biological activity?

Advanced
Comparative studies of analogues (e.g., 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid derivatives) reveal:

  • Substitution at position 5 : Carboxamide groups enhance solubility and target binding compared to ester or carboxylic acid derivatives.
  • Heterocyclic fusion : The tetrahydrobenzoimidazole scaffold improves metabolic stability over fully aromatic systems.
  • Similarity analysis : Compounds with a similarity score >0.70 (e.g., methyl imidazo[1,5-a]pyridine-8-carboxylate) show overlapping pharmacological profiles but reduced potency .

What computational methods are used to predict the electronic properties of this compound?

Q. Advanced

  • Density Functional Theory (DFT) : Calculations (e.g., B97D/TZVP level) optimize molecular geometry and predict frontier orbitals (HOMO/LUMO) for reactivity analysis .
  • Molecular Dynamics (MD) : Simulates ligand-receptor interactions, particularly with targets like G-protein-coupled receptors or kinases.
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .

How can discrepancies in spectroscopic data be resolved during structural elucidation?

Q. Advanced

  • Cross-validation : Compare experimental NMR/MS data with computational predictions (e.g., ACD/Labs or ChemDraw simulations).
  • X-ray Crystallography : Resolves ambiguous NOE or coupling constants by providing definitive bond angles and torsion parameters .
  • Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to clarify ambiguous peaks in crowded spectral regions .

What strategies optimize reaction yields in multi-step syntheses of such heterocyclic compounds?

Q. Advanced

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance amide coupling efficiency, while THF or EtOAc improves intermediate stability .
  • Catalyst Optimization : Palladium catalysts (e.g., Pd(OAc)₂) or organocatalysts (e.g., DMAP) accelerate key steps like cyclization.
  • Temperature Control : Low temperatures (0–5°C) minimize side reactions during sensitive steps (e.g., nitro reduction or Boc deprotection) .

What are the key intermediates in the synthesis of this compound?

Q. Basic

  • 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride (CAS 131020-57-0): The core carboxylic acid precursor.
  • 6-Methylpyridin-2-amine : Provides the N-substituted pyridine moiety.
  • Activated ester intermediates : Generated using EDCl or DCC for efficient amide bond formation .

What in vitro assays are recommended for evaluating the biological activity of this compound?

Q. Advanced

  • Enzyme Inhibition Assays : Measure IC₅₀ against kinases or proteases using fluorescence-based substrates.
  • Cellular Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., MCF-7) to assess cytotoxicity.
  • Binding Affinity Studies : Surface Plasmon Resonance (SPR) or ITC quantify interactions with target proteins .

How does the compound’s stereochemistry impact its pharmacological profile?

Q. Advanced

  • Chiral Centers : The tetrahydrobenzoimidazole ring may adopt boat or chair conformations, affecting binding to chiral targets.
  • Enantiomeric Separation : Use chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers and test activity differences.
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts enantiomer-specific interactions with active sites .

What are the stability considerations for long-term storage of this compound?

Q. Basic

  • Storage Conditions : Sealed vials under argon at 2–8°C in darkness to prevent hydrolysis or oxidation.
  • Lyophilization : Freeze-drying in the presence of cryoprotectants (e.g., trehalose) enhances shelf life.
  • Stability Monitoring : Regular HPLC analysis to detect degradation products (e.g., free carboxylic acid or amine) .

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